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Compound of Interest

Compound Name: Chrysomycin B

CAS No.: 83852-56-6

Cat. No.: B014802 Get Quote

Executive Summary
Chrysomycin A (Chr-A) and Chrysomycin B (Chr-B) are C-aryl glycoside antibiotics belonging

to the gilvocarcin class, produced primarily by Streptomyces species (e.g., S. albaduncus,

Streptomyces sp. 891). While they share a core benzonaphthopyranone aglycone and a

specific sugar moiety, they exhibit distinct biological profiles driven by a single structural

variation at the C-8 position.

The Core Distinction:

Chrysomycin A (Vinyl group at C-8) is the major, highly potent analogue, exhibiting significant

cytotoxicity against glioblastoma and leukemia cell lines, as well as bactericidal activity

against multidrug-resistant Mycobacterium tuberculosis (MDR-TB).

Chrysomycin B (Methyl group at C-8) is the minor, less potent analogue.[1] While it retains

DNA-binding capabilities, its cytotoxicity and antibacterial potency are significantly lower

(often >10-fold) compared to Chr-A.

Part 1: Chemical Identity & Structural Divergence[1]
The biological divergence between Chr-A and Chr-B stems from the substituent at the C-8

position of the aglycone. This small lipophilic change alters the molecule's electronic properties

and its ability to intercalate into DNA or bind topoisomerase enzymes.
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Feature Chrysomycin A Chrysomycin B

CAS Number 82196-88-1 83852-56-6

Molecular Formula C₂₈H₂₈O₉ C₂₇H₂₈O₉

Molecular Weight 508.52 g/mol 496.51 g/mol

C-8 Substituent Vinyl Group (-CH=CH₂) Methyl Group (-CH₃)

Solubility
Poor in water; Soluble in

DMSO, DMF.[1]

Soluble in DMSO, DMF;

Moderately soluble in MeOH.

[1]

Lipophilicity
Higher (Vinyl group enhances

membrane permeability)
Moderate

Key Reactivity

Vinyl group allows for specific

electronic interactions with

DNA bases.

Methyl group provides steric

bulk but less electronic

resonance.

Part 2: Biological Activity Profile[3][4][5][6][7]
Antibacterial Activity (Focus: M. tuberculosis)
Chrysomycin A has emerged as a promising candidate for treating drug-resistant tuberculosis.

[2][3] Its vinyl group appears critical for the tight binding required to inhibit bacterial

Topoisomerase I.

Chrysomycin A:

Target:Mycobacterium tuberculosis (H37Rv, MDR, and XDR strains).

Potency: MIC values range from 0.4 to 3.125 µg/mL.

Spectrum: Active against Gram-positive bacteria (e.g., MRSA, VRE) with MICs of 0.5–2.0

µg/mL.

Mechanism: Bactericidal; inhibits Topoisomerase I and weakly inhibits DNA gyrase.

Chrysomycin B:
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Potency: Significantly weaker. MIC values against Gram-positive bacteria are often >2

µg/mL and can exceed 64 µg/mL for resistant strains.

Implication: The lack of the vinyl group drastically reduces antibacterial efficacy, making

Chr-B a less attractive candidate for infectious disease therapy.

Antitumor & Cytotoxic Activity
Both compounds act as DNA intercalators, but Chr-A exhibits nanomolar potency against

specific cancer cell lines, particularly glioblastoma and leukemia.

Cell Line
Chrysomycin A
(IC₅₀)

Chrysomycin B
(IC₅₀)

Comparative
Insight

HL-60 (Leukemia)

~0.9 µM (<10 ng/mL

reported in some

assays)

> 10 µM
Chr-A is ~10-100x

more potent.

U251 (Glioblastoma) 0.15 - 0.47 µM Higher (Less Active)
Chr-A specifically

targets Akt pathway.

U87-MG

(Glioblastoma)
1.77 µM Higher (Less Active)

Chr-A induces

apoptosis via

Caspase 3/7.

Key Finding: Acetylation of the sugar moiety has opposite effects on the two analogues. It

reinforces the cytotoxicity of Chrysomycin B but weakens the activity of Chrysomycin A.

Part 3: Mechanism of Action (Deep Dive)
Primary Mechanism: DNA Intercalation &
Topoisomerase Poisoning
Both Chrysomycins are planar molecules that intercalate between DNA base pairs.

Intercalation: The benzonaphthopyranone chromophore inserts into the DNA helix. The C-8

vinyl group of Chr-A likely stabilizes this complex through pi-stacking interactions that the C-

8 methyl group of Chr-B cannot support as effectively.
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Enzyme Inhibition: This intercalation "poisons" Topoisomerase enzymes (Topo I in bacteria,

Topo II in humans), preventing the religation of DNA strands and leading to double-strand

breaks and cell death.

Secondary Mechanism: Signaling Pathway Modulation
(Glioblastoma)
In glioblastoma cells (U251, U87-MG), Chrysomycin A exerts a specific regulatory effect on the

Akt/GSK-3β/β-catenin pathway.[4]

Pathway Logic:

Inhibition of Akt: Chr-A reduces phosphorylation of Akt (p-Akt).[4]

Activation of GSK-3β: Reduced p-Akt prevents the inhibitory phosphorylation of GSK-3β,

leaving GSK-3β active.

Degradation of β-catenin: Active GSK-3β phosphorylates β-catenin, marking it for

proteasomal degradation.

Downregulation of Oncogenes: Low β-catenin levels lead to reduced expression of

downstream targets like c-Myc, Slug, MMP2, and MMP9.

Result: Inhibition of cell migration/invasion and induction of apoptosis (Bax/Bcl-2 imbalance).

[5][6]

Visualization: Mechanism of Action
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Caption: Dual mechanism of Chrysomycin A involving DNA damage via Topoisomerase

inhibition and modulation of the Akt/GSK-3β signaling axis.

Part 4: Experimental Protocols
Protocol 1: Preparation of Stock Solutions

Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent for biological assays due to the

poor water solubility of Chr-A.

Concentration: Prepare a 10 mM stock solution.

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Note: For animal studies, micellar formulations (e.g., with glycyrrhizin) may be required to

improve bioavailability.

Protocol 2: Cytotoxicity Assay (CCK-8 / MTT)
Objective: Determine IC₅₀ values for Chr-A vs. Chr-B.

Seeding: Seed tumor cells (e.g., U251) in 96-well plates at 3,000–5,000 cells/well. Incubate

for 24h.

Treatment: Add Chr-A or Chr-B at serial dilutions (e.g., 0.01, 0.1, 1, 10, 50 µM). Include

DMSO vehicle control (<0.1% final v/v).

Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

Detection: Add 10 µL CCK-8 reagent or MTT solution to each well. Incubate for 1–4 hours.

Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate

reader.

Analysis: Calculate cell viability % relative to control. Plot dose-response curves to derive

IC₅₀.

Protocol 3: Resazurin Microtitre Assay (REMA) for MIC
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Objective: Compare antibacterial potency against M. tuberculosis.

Inoculum: Prepare M. tb suspension at McFarland standard 1.0, dilute 1:20.

Plate Setup: Use a 96-well plate. Add 100 µL of 7H9 broth (supplemented with OADC) to all

wells.

Serial Dilution: Add drug (Chr-A or Chr-B) in the first column and serially dilute two-fold

across the plate.

Inoculation: Add 100 µL of bacterial suspension to each well.

Incubation: Seal and incubate at 37°C for 7 days.

Readout: Add 30 µL of 0.02% Resazurin solution. Incubate for 24h.

Result: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth.

The MIC is the lowest concentration preventing color change.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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